1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone
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Overview
Description
1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone is a natural product found in Alpinia formosana, Alpinia intermedia, and Alpinia japonica with data available.
Scientific Research Applications
New Lignan, Benzofuran, and Sesquiterpene Derivatives
A study conducted by Dobner et al. (2003) isolated new compounds including a benzofuran derivative from Leontopodium alpinum. These compounds, which structurally relate to the specified chemical, highlight the ongoing exploration in the field of natural product chemistry and the discovery of novel molecular structures Dobner et al., 2003.
Mechanochemistry of Pharmaceuticals
In a study on mechanochemistry, Andini et al. (2012) explored the application of mechanochemical treatment to pharmaceuticals, leading to the degradation of ibuprofen into various compounds, one of which shares a similar structural motif with the compound Andini et al., 2012.
Photochemistry of Adamantylacetophenones
Research by Fu et al. (1998) on the photochemistry of adamantylacetophenones, which are structurally related, provides insights into the behavior of similar compounds under light exposure Fu et al., 1998.
Photoinduced Direct Oxidative Annulation
Zhang et al. (2017) discussed the photoinduced oxidative annulation of compounds including ethanones to create functionalized polyheterocyclic ethanones. This study is relevant for understanding the reactivity of related compounds under specific conditions Zhang et al., 2017.
Diastereoselective Synthesis
Narkevitch et al. (2002) described a process for asymmetric and diastereoselective synthesis, involving compounds with cyclopentanone structures, which are relevant to the understanding of stereoselective chemical reactions Narkevitch et al., 2002.
Transformations of Norbornanes
Yates and Kaldas (1992) explored the synthesis of norbornanes with functionalized carbon substituents, providing insight into the synthetic routes and chemical behavior of structurally similar compounds Yates and Kaldas, 1992.
Isoxazolines and Isoxazoles Synthesis
Bonacorso et al. (2017) developed an effective protocol for synthesizing trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles. This research aids in understanding the synthesis of complex molecular structures, which can be extrapolated to similar compounds Bonacorso et al., 2017.
Properties
CAS No. |
1143-46-0 |
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Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1-[(1S,2R,3R)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-7-8-17-15(12)14-10(3)5-6-13(14)11(4)16/h7-10,13-14H,5-6H2,1-4H3/t10-,13-,14-/m1/s1 |
InChI Key |
DVIZGXBTTFXQQC-LERXQTSPSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H]1C2=C(C=CO2)C(C)C)C(=O)C |
SMILES |
CC1CCC(C1C2=C(C=CO2)C(C)C)C(=O)C |
Canonical SMILES |
CC1CCC(C1C2=C(C=CO2)C(C)C)C(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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